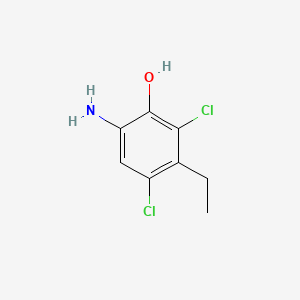
6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL
Cat. No. B8810954
Key on ui cas rn:
99817-37-5
M. Wt: 206.07 g/mol
InChI Key: QMRQXLFENCRBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06509500B2
Procedure details


To a 4-neck flask with a gas inlet, condenser, thermometer, and addition funnel, 50 mL of deionized water and 31 g of sodium acetate was added and stirring was continued until the solid dissolved. At this point, 57 g of heptane, 20 g of toluene, and 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline was added and the 2-phase mixture was warmed to 60° C. A solution of 53.2 g of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (0.157 moles, 8% excess) in 53 g of heptane was then added at 60° C.-65° C. The reaction was held for 2 hr at 60° C. -65° C., upon which time the area percent product by HPLC was 92% on a solvent-free basis. The two-phase mixture was heated to 75° C.-80° C. and held for 15 minutes. The agitator was stopped and the lower layer was decanted. The product solution was washed twice with 42 g of deionized water, cooled to 70° C. and seeded. The product slurry was cooled to 0° C.-5° C., and the product was collected by filtration, washed with cold heptane, and dried to give 66.9 g (90% yield), with an assay of 99.5% (wt.).


Quantity
53.2 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
O.C([O-])(=O)C.[Na+].[Cl:7][C:8]1[C:9]([OH:18])=[C:10]([CH:12]=[C:13]([Cl:17])[C:14]=1[CH2:15][CH3:16])[NH2:11].[CH3:19][C:20]([C:24]1[CH:36]=[C:35]([C:37]([CH3:41])([CH3:40])[CH2:38][CH3:39])[CH:34]=[CH:33][C:25]=1[O:26][CH:27]([CH2:31][CH3:32])[C:28](Cl)=[O:29])([CH3:23])[CH2:21][CH3:22]>CCCCCCC.C1(C)C=CC=CC=1>[CH3:23][C:20]([C:24]1[CH:36]=[C:35]([C:37]([CH3:40])([CH3:41])[CH2:38][CH3:39])[CH:34]=[CH:33][C:25]=1[O:26][CH:27]([CH2:31][CH3:32])[C:28]([NH:11][C:10]1[CH:12]=[C:13]([Cl:17])[C:14]([CH2:15][CH3:16])=[C:8]([Cl:7])[C:9]=1[OH:18])=[O:29])([CH3:19])[CH2:21][CH3:22] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
53.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)(C)C1=C(OC(C(=O)Cl)CC)C=CC(=C1)C(CC)(C)C
|
|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=C(C1CC)Cl)O
|
|
Name
|
|
|
Quantity
|
57 g
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a 4-neck flask with a gas inlet, condenser, thermometer, and addition funnel
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The two-phase mixture was heated to 75° C.-80° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower layer was decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
The product solution was washed twice with 42 g of deionized water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The product slurry was cooled to 0° C.-5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 66.9 g (90% yield)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CC)(C)C1=C(OC(C(=O)NC2=C(C(=C(C(=C2)Cl)CC)Cl)O)CC)C=CC(=C1)C(CC)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
